Allylglucosinolate

Description

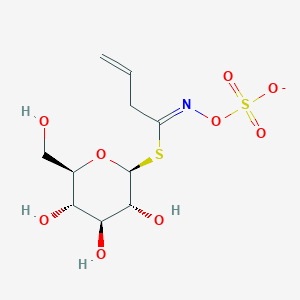

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H16NO9S2- |

|---|---|

Molecular Weight |

358.4 g/mol |

IUPAC Name |

[(Z)-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanylbut-3-enylideneamino] sulfate |

InChI |

InChI=1S/C10H17NO9S2/c1-2-3-6(11-20-22(16,17)18)21-10-9(15)8(14)7(13)5(4-12)19-10/h2,5,7-10,12-15H,1,3-4H2,(H,16,17,18)/p-1/b11-6-/t5-,7-,8+,9-,10+/m1/s1 |

InChI Key |

PHZOWSSBXJXFOR-GLVDENFASA-M |

SMILES |

C=CCC(=NOS(=O)(=O)[O-])SC1C(C(C(C(O1)CO)O)O)O |

Isomeric SMILES |

C=CC/C(=N/OS(=O)(=O)[O-])/S[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O |

Canonical SMILES |

C=CCC(=NOS(=O)(=O)[O-])SC1C(C(C(C(O1)CO)O)O)O |

Synonyms |

myronate sinigrin sinigrin, monopotassium salt |

Origin of Product |

United States |

Biosynthesis and Accumulation of Allylglucosinolate

Precursor Pathways and Amino Acid Derivation

The journey to synthesize allylglucosinolate begins with the modification of a primary amino acid, which serves as the foundational block for the molecule's side chain.

The biosynthesis of this compound, also known as sinigrin (B192396), originates from the proteinogenic amino acid methionine. wikipedia.orgfrontiersin.org Early research utilizing radio-labeled methionine confirmed its role as the aglucone precursor, demonstrating that the core structure of methionine is incorporated into the resulting glucosinolate. mdpi.comnih.gov The initial step in this pathway is the transamination of methionine to its corresponding α-keto acid, 2-keto-4-methylthiobutyrate, a reaction thought to be a critical entry point into the glucosinolate biosynthetic pathway in Brassica species. oup.comnih.gov

To generate the specific side-chain structure of this compound, the initial methionine-derived precursor undergoes a series of chain elongation cycles. This iterative process adds methylene (B1212753) groups to the carbon backbone. mdpi.com Each cycle consists of three key enzymatic steps: condensation with acetyl-CoA, isomerization, and an oxidative decarboxylation that results in a new 2-oxo acid with an additional methylene group. nih.gov The entire carbon skeleton of methionine, except for the carboxyl carbon, is incorporated as a single unit into the elongated chain. nih.gov This chain elongation is a hallmark of aliphatic glucosinolate synthesis and is crucial for producing the diversity of these compounds found in nature. mdpi.com

Role of Methionine as the Primary Aglucone Precursor

Enzymatic Steps and Genetic Regulation of this compound Formation

The conversion of the elongated methionine derivative into this compound is orchestrated by a suite of specific enzymes, the expression of which is tightly regulated at the genetic level.

Several key enzymes play pivotal roles in the biosynthesis of this compound. The Methylthioalkylmalate Synthase (MAM) family of enzymes is critical for the initial chain elongation steps. MAM1 is particularly important for the synthesis of short-chain aliphatic glucosinolates, including the precursor to this compound. mdpi.comresearchgate.net Studies in Brassica nigra have shown that the high expression of BniMAM1-2 is a significant contributor to the high levels of sinigrin in this species. mdpi.com In contrast, MAM3 is capable of catalyzing more extensive chain elongations, leading to long-chain aliphatic glucosinolates. mdpi.comresearchgate.net

Another crucial enzyme is 2-oxoglutarate-dependent dioxygenase 2 (AOP2) . This enzyme is responsible for a key side-chain modification step, catalyzing the conversion of methylsulfinylalkyl glucosinolates into alkenyl glucosinolates, such as this compound. frontiersin.orgnih.gov Specifically, AOP2 facilitates the conversion of glucoiberin (B1241102) to sinigrin. frontiersin.orgnih.gov The presence and activity of the AOP2 gene can therefore dramatically influence the type of glucosinolates that accumulate in a plant. frontiersin.orgnih.gov

Table 1: Key Enzymes in this compound Biosynthesis

| Enzyme | Gene | Function | Reference |

|---|---|---|---|

| Methylthioalkylmalate Synthase 1 | MAM1 | Catalyzes the initial condensation reactions in the methionine chain elongation for short-chain glucosinolates. | mdpi.comresearchgate.net |

| 2-oxoglutarate-dependent dioxygenase 2 | AOP2 | Converts methylsulfinylalkyl glucosinolates to alkenyl glucosinolates (e.g., sinigrin). | frontiersin.orgnih.gov |

| Methylthioalkylmalate Synthase 3 | MAM3 | Catalyzes multiple cycles of methionine chain elongation, primarily for long-chain glucosinolates. | mdpi.comresearchgate.net |

The genes encoding the enzymes of the this compound biosynthetic pathway have been identified and characterized in various plant species, particularly in the model organism Arabidopsis thaliana and members of the Brassica genus. The expression levels of these genes are a primary determinant of the glucosinolate profile of a plant. For instance, in Brassica nigra, which has sinigrin as its predominant glucosinolate, at least one highly expressed gene has been identified for each step of the sinigrin synthesis pathway. mdpi.com The high expression of BniAOP2-1/2 and the absence of a functional AOP3 gene are major factors contributing to the accumulation of sinigrin in this species. mdpi.com Furthermore, studies have shown that brassinosteroids can regulate the expression of key biosynthetic genes, including MAM1, MAM3, and AOP2, thereby influencing the final glucosinolate profile. nih.gov

Genome-Wide Association Studies (GWAS) have proven to be a powerful tool for identifying novel genes and genetic variations that influence the accumulation of this compound. By analyzing the association between genetic markers (like single nucleotide polymorphisms or SNPs) and phenotypic variation in large populations, researchers can pinpoint regions of the genome that control specific traits.

Several GWAS have been conducted in both Arabidopsis thaliana and Brassica species to dissect the genetic architecture of glucosinolate content, including that of this compound (sinigrin). nih.govnih.govnih.gov These studies have successfully identified loci containing known biosynthetic genes, such as MAM and AOP loci, confirming their role in controlling natural variation in glucosinolate profiles. wur.nl For example, a GWAS in Brassica juncea identified eight distinct significant associations for sinigrin content. nih.govresearchgate.net Similarly, research in Arabidopsis thaliana has used GWAS to identify new genes that may control the plant's response to this compound, suggesting a feedback regulation mechanism. nih.gov This approach has not only validated the roles of known genes but also holds the promise of uncovering novel regulatory elements and expanding our understanding of the complex genetic network controlling this compound biosynthesis. escholarship.org

Table 2: Examples of GWAS Findings for this compound (Sinigrin)

| Species | Study Focus | Key Findings | Reference |

|---|---|---|---|

| Brassica juncea | Genetic architecture of seed glucosinolate content | Identified 8 significant associations for sinigrin content, with candidate genes homologous to known glucosinolate structural and regulatory genes. | nih.govnih.govresearchgate.netx-mol.net |

| Arabidopsis thaliana | Genes linking this compound to biomass and defense | Identified novel genes potentially controlling plant responses to exogenous this compound. | nih.govescholarship.org |

| Brassica napus | Glucosinolate metabolites | Identified candidate intervals with significant associations with various glucosinolate metabolites. | mdpi.com |

Molecular Basis of Biosynthesis: Gene Identification and Characterization

Gene Duplication and Diversification in Biosynthetic Enzymes

Regulation of this compound Biosynthesis and Accumulation

The amount of this compound produced and stored by a plant is not static; it is dynamically regulated by a variety of factors, including nutrient availability, internal metabolic signals, and developmental stage.

Influence of Nutrient Availability (Sulfur, Nitrogen, Carbon) on Glucosinolate Profiles

The biosynthesis of glucosinolates is intrinsically linked to primary metabolism, drawing on essential nutrients like sulfur, nitrogen, and carbon. frontiersin.orgnih.govau.dknih.gov Consequently, the availability of these nutrients can significantly impact the quantity and composition of glucosinolates. frontiersin.orgnih.govnih.gov

Nitrogen availability also plays a crucial role in regulating glucosinolate levels. frontiersin.orgnih.gov Generally, nitrogen availability is positively correlated with indolic glucosinolate levels. nih.gov However, the effect of nitrogen on aliphatic glucosinolates like this compound can be more complex. High levels of nitrogen can sometimes lead to a decrease in aliphatic glucosinolate concentrations, possibly due to a reduction in the availability of precursors like cysteine and methionine. jpds.co.in The type of nitrogen source (e.g., nitrate (B79036) vs. ammonium) can also influence glucosinolate profiles. nih.gov

Carbon , in the form of sugars, generally has a positive and quantitative effect on glucosinolate accumulation. frontiersin.orgnih.gov The addition of exogenous carbon sources, such as sucrose, to the growth medium can alter glucosinolate profiles in Arabidopsis thaliana seedlings. frontiersin.orgnih.gov This is likely due to the role of carbon in providing the necessary energy and building blocks for the synthesis of these defense compounds. frontiersin.orgnih.gov

The following table summarizes the general effects of nutrient availability on glucosinolate profiles:

| Nutrient | General Effect on Aliphatic Glucosinolates (e.g., this compound) | General Effect on Indolic Glucosinolates |

| Sulfur | Positive correlation; increased availability generally leads to higher concentrations. nih.govresearchgate.net | Positive correlation, but the effect may be less pronounced than on aliphatic glucosinolates. researchgate.net |

| Nitrogen | Complex effects; high levels can sometimes decrease concentrations. jpds.co.in | Positive correlation; increased availability generally leads to higher concentrations. nih.gov |

| Carbon | General positive quantitative effect on accumulation. frontiersin.orgnih.gov | General positive quantitative effect on accumulation. frontiersin.orgnih.gov |

Endogenous Regulatory Feedback Loops in Plant Metabolism

The regulation of this compound biosynthesis is not solely dependent on external nutrient cues; it is also subject to internal control through feedback mechanisms. frontiersin.orgnih.gov This allows the plant to fine-tune the production of these defense compounds in response to its own metabolic state. nih.govescholarship.org

There is growing evidence that glucosinolates or their breakdown products can act as signaling molecules, providing direct feedback to regulate their own biosynthetic pathway and other physiological processes. frontiersin.orgnih.govnih.gov For instance, the application of exogenous this compound can influence the accumulation of endogenous glucosinolates, suggesting a feedback loop where the presence of the compound itself can modulate its synthesis. frontiersin.orgfrontiersin.org This response can be dependent on the plant's genetic background, indicating an interplay between the feedback signal and the endogenous glucosinolate pathway. frontiersin.org

The biosynthetic gene AOP2, which is crucial for the production of this compound, has been implicated in a positive feedback loop that controls glucosinolate biosynthesis. escholarship.org Expression of AOP2 can lead to increased transcript levels of key regulatory transcription factors, MYB28 and MYB29. escholarship.org Furthermore, AOP2 has been linked to jasmonic acid (JA) signaling, a key hormone pathway in plant defense. escholarship.org This suggests that AOP2 is part of a regulatory network that integrates glucosinolate biosynthesis with hormonal defense signaling. escholarship.org

Metabolic feedback loops are a common feature of both primary and secondary metabolism, allowing for robust and precise responses to environmental changes. escholarship.orgnumberanalytics.comkoreascience.kr In the context of glucosinolates, these feedback mechanisms likely play a critical role in optimizing the allocation of resources for defense. escholarship.org

Developmental and Tissue-Specific Regulation of Biosynthesis

The production of this compound is not uniform throughout the plant's life cycle or across its various tissues. frontiersin.orgnih.gov Instead, its biosynthesis is subject to developmental and tissue-specific regulation, ensuring that these defense compounds are present where and when they are most needed. frontiersin.orgnih.govoup.com

Glucosinolate profiles can differ markedly between different developmental stages, such as between seeds and seedlings. frontiersin.orgnih.gov For example, in Arabidopsis thaliana, certain types of glucosinolates are synthesized in the developing seeds and are still present in young seedlings but not in later developmental stages. frontiersin.org The accumulation of glucosinolates is a dynamic process, with rates of biosynthesis and turnover changing as the plant develops. frontiersin.orgnih.gov

Furthermore, the concentration and composition of glucosinolates can vary significantly between different plant tissues, such as roots, leaves, and flowers. oup.com This tissue-specific regulation is likely an adaptive response to the different threats that each tissue may face from herbivores and pathogens. oup.com The structural outcome of glucosinolate activation upon tissue damage can also be tissue-specific, leading to the production of different bioactive breakdown products in different parts of the plant. nih.govoup.com This adds another layer of complexity to the plant's chemical defense strategy.

The following table provides examples of how glucosinolate regulation can vary by developmental stage and tissue:

| Factor | Observation |

| Developmental Stage | Glucosinolate profiles differ between seeds and seedlings, with some compounds being specific to early developmental stages. frontiersin.org |

| Tissue Specificity | Glucosinolate concentrations and the types of breakdown products formed can vary between roots, rosettes, cauline leaves, and flowers. oup.com |

Myrosinase Mediated Degradation and Catabolite Formation

Enzymatic Hydrolysis by Myrosinase (Thioglucosidase)

Myrosinase (EC 3.2.1.147), a thioglucoside glucohydrolase, is the enzyme responsible for catalyzing the hydrolysis of the thioglucosidic bond in glucosinolates. wikipedia.orgresearchgate.net This action releases glucose and an unstable intermediate, the aglycone. plos.orgplos.org The subsequent rearrangement of this aglycone leads to the formation of various biologically active compounds. plos.orgnih.gov

The activation of the glucosinolate-myrosinase system is primarily a mechanical process. mdpi.com In intact plant tissues, allylglucosinolate and myrosinase are physically separated. nih.gov When a herbivore chews the plant or when the plant tissue is otherwise damaged, this compartmentalization is disrupted. nih.govwikipedia.org This disruption allows myrosinase to come into contact with this compound, initiating the hydrolysis process and the rapid generation of defensive compounds. nih.govmdpi.com This system is a classic example of a two-component defense mechanism. mdpi.com

To prevent autotoxicity, plants have evolved a sophisticated system of compartmentalization for glucosinolates and myrosinase. nih.govwikipedia.org Glucosinolates, including this compound, are typically stored in specialized, sulfur-rich cells known as S-cells. researchgate.netnih.gov These S-cells are often located in the vascular tissue. frontiersin.org In contrast, myrosinase is stored in separate cells called myrosin cells. nih.govfrontiersin.org Myrosin cells can be found scattered throughout various plant tissues, including the phloem and guard cells. frontiersin.orgcabidigitallibrary.org

Within their respective cells, there is further subcellular compartmentalization. Glucosinolates are generally stored in the vacuole of S-cells. nih.gov Similarly, myrosinase is often found in the vacuoles of myrosin cells, sometimes in the form of myrosin grains, or associated with intracellular membranes. wikipedia.orgnih.govfrontiersin.org However, there are variations depending on the plant species and cell type. For instance, in some cases, myrosinases and glucosinolates have been found to co-localize in the same cells, suggesting a tightly controlled mechanism of myrosinase activity at the subcellular level. frontiersin.org Atypical myrosinases can also be found in the endoplasmic reticulum and peroxisomes. oup.com This spatial separation at both the cellular and subcellular levels is crucial for maintaining the stability of the defense system until it is needed. nih.gov

Mechanisms of Glucosinolate-Myrosinase System Activation

Diversity of this compound Catabolites

The hydrolysis of this compound by myrosinase yields an unstable aglycone, which can then rearrange into several different products, known as catabolites. nih.govresearchgate.net The specific catabolites formed depend on various factors, including the presence of specifier proteins and the physicochemical conditions of the reaction, such as pH. wikipedia.orgplos.org

Under neutral pH conditions and in the absence of specifier proteins, the primary breakdown product of this compound is allyl isothiocyanate. wikipedia.orgplos.org This occurs through a spontaneous Lossen-like rearrangement of the aglycone intermediate. wikipedia.orgplos.org Allyl isothiocyanate is a pungent and volatile compound responsible for the characteristic sharp taste of mustard and wasabi. wikipedia.orgwikipedia.org It is a potent defensive compound against herbivores and pathogens. nih.govwikipedia.org

The formation of allyl nitrile (3-butenenitrile) from this compound is favored under acidic conditions (pH below 4.0) and in the presence of ferrous ions (Fe²⁺). wikipedia.orgacs.org Additionally, specific proteins known as nitrile-specifier proteins (NSPs) can promote the formation of simple nitriles like allyl nitrile, even at higher pH values, by diverting the aglycone away from isothiocyanate production. plos.orgnih.gov

The production of other catabolites, such as epithionitriles and thiocyanates, from this compound is dependent on the presence of specific specifier proteins. plos.orgplos.orgnih.gov

Epithionitriles : The formation of 3,4-epithiobutanenitrile requires the presence of an epithiospecifier protein (ESP). plos.orgnih.gov ESP activity is dependent on ferrous ions (Fe²⁺). plos.org

Thiocyanates : The formation of allylthiocyanate is mediated by a thiocyanate-forming protein (TFP). plos.orgnih.gov Interestingly, the TFP from Thlaspi arvense has been shown to produce both allylthiocyanate and the corresponding epithionitrile from this compound. nih.govresearchgate.net

The diversity of these breakdown products highlights the complexity and adaptability of the glucosinolate-myrosinase defense system. plos.org

Biological and Ecological Functions of Allylglucosinolate and Its Derivatives

Signaling and Regulatory Roles in Plant Physiology

Allylglucosinolate and its derivatives are not merely passive defense compounds; they actively participate in the internal signaling and regulatory networks of the plant. Emerging research highlights their role as signaling molecules that provide feedback to calibrate plant growth, development, and defense in response to environmental cues. nih.govnih.govfrontiersin.org This feedback mechanism is crucial for optimizing plant fitness, ensuring that the metabolic cost of producing defense chemicals does not unnecessarily compromise growth. nih.govoup.com

Modulation of Plant Growth and Development (e.g., Root Growth, Biomass)

The growth-modulating effect is not from the common glucosinolate structure but is specific to the side-chain of the molecule. frontiersin.org More profoundly, the catabolites derived from allyl-GSL often exhibit stronger biological activity than the parent compound. nih.gov At least three different catabolites have been shown to independently alter root growth through distinct mechanisms, allowing the plant to fine-tune its developmental response to specific biotic or abiotic triggers. nih.govnih.govoup.com

The table below summarizes the effects of allyl-GSL and its key catabolites on the root growth of Arabidopsis thaliana.

Table 1: Effects of this compound and Its Catabolites on Root Growth

| Compound | Observed Effect on Root Growth | Notes |

|---|---|---|

| This compound (Allyl-GSL) | Inhibits root growth in a dose-dependent manner. nih.gov | Effect is synergistic with auxin (IAA). nih.gov |

| Allyl isothiocyanate (AITC) | Can be converted to raphanusamic acid and acrylic acid. nih.gov | Precursor to other active catabolites. |

| Allyl nitrile | Inhibits root length; effect is dependent on auxin (IAA) levels in the medium. nih.gov | |

| Raphanusamic acid | Strongly inhibits root length. nih.gov | Interacts with the auxin signaling pathway. nih.govnih.gov |

| 3-Butenoic acid | Strongly inhibits root length across all tested auxin (IAA) concentrations. nih.gov | Affects processes downstream of the auxin signaling cascade. nih.govnih.govoup.com |

| Acrylic acid | Strongly inhibits root length across all tested auxin (IAA) concentrations. nih.gov | Affects meristem development by influencing cell cycle progression. nih.govnih.govoup.com |

Interplay with Phytohormone Signaling Pathways (e.g., Auxin, Jasmonates)

The regulatory effects of this compound are deeply intertwined with the signaling pathways of major phytohormones, most notably auxin and jasmonates. nih.govnih.gov This crosstalk allows the plant to integrate defense signaling with fundamental developmental programs.

The interaction with the auxin pathway is particularly evident in root development. Allyl-GSL and auxin (indole-3-acetic acid, IAA) have a synergistic interaction, where the presence of allyl-GSL amplifies the root-growth-inhibiting effect of auxin. nih.gov The plant behaves as if it has been exposed to a higher dose of auxin. nih.gov Different catabolites of allyl-GSL modulate the auxin machinery at different points. Raphanusamic acid and 3-butenoic acid, for instance, affect processes downstream of auxin perception, including the modulation of PIN-FORMED (PIN) protein distribution, which is critical for auxin transport. nih.govoup.com In other species like Raphanus sativus, glucosinolate hydrolysis products can directly affect the TIR1 auxin receptor. nih.gov

There is also a clear link to the jasmonate (JA) pathway, a key regulator of plant defense and development. nih.govfrontiersin.org The expression of the AOP2 enzyme, which is involved in allyl-GSL biosynthesis, has been shown to alter signaling mediated by jasmonyl-isoleucine (JA-Ile), the active form of jasmonate. nih.gov Jasmonate signaling itself is functionally related to auxin homeostasis. ibcas.ac.cn For example, jasmonates can induce the expression of YUCCA genes, which are involved in auxin biosynthesis, thereby linking a defense signal (jasmonate) to a growth-regulating hormone (auxin). ibcas.ac.cnnih.gov This intricate network suggests that allyl-GSL can influence plant development by modulating the balance and interaction between these crucial hormonal pathways.

Table 2: Interaction of this compound and its Derivatives with Phytohormone Pathways

| Phytohormone | Interaction with Allyl-GSL or its Derivatives | Outcome |

|---|---|---|

| Auxin (IAA) | Synergistic interaction with allyl-GSL in root growth inhibition. nih.gov | Amplified inhibition of root elongation and root curling. nih.gov |

| Catabolites (raphanusamic acid, 3-butenoic acid) affect processes downstream of auxin perception. nih.govnih.govoup.com | Modulation of PIN protein distribution. oup.com | |

| A GSL hydrolysis product affects the TIR1 auxin receptor in Raphanus. nih.gov | Altered plant physiology. nih.gov | |

| Jasmonates (JA) | AOP2 enzyme expression (linked to allyl-GSL) alters JA-Ile mediated signaling. nih.gov | Altered defense signaling and flowering time. nih.gov |

| JA signaling induces YUCCA genes for auxin biosynthesis. ibcas.ac.cnbiorxiv.org | Links defense response to auxin-mediated growth regulation. | |

| JAZ proteins (JA signaling repressors) and MYC2 transcription factor antagonize auxin signaling in roots. frontiersin.org | Regulation of root growth. frontiersin.org |

Influence on Cellular Processes (e.g., Cell Cycle Progression, Meristem Development)

The influence of this compound catabolites extends to the fundamental cellular level, directly affecting processes like cell cycle progression and meristem development. nih.govku.dk This demonstrates a mechanism of growth regulation that is distinct from, but complementary to, the modulation of hormone signaling pathways.

A key finding is that different catabolites target different cellular machines. nih.govoup.com While raphanusamic acid and 3-butenoic acid primarily interfere with auxin signaling, another catabolite, acrylic acid, specifically affects meristem development by influencing the progression of the cell cycle. nih.govnih.govoup.comku.dkresearchgate.net The ability of allyl-GSL to break down into multiple, functionally distinct molecules allows the plant to mount a complex and tailored response. For example, the plant can simultaneously modulate auxin-dependent cell expansion and cell cycle-dependent cell division in the root meristem. nih.gov This separation of signaling events enables a highly specific and optimized response to different environmental challenges. nih.govku.dk

Integration into Plant Stress Response Networks

This compound and its metabolic pathway are integral components of the plant's broader stress response network, which integrates signals from both biotic and abiotic challenges to produce a coordinated physiological change. nih.govmdpi.comwur.nl Glucosinolates are well-known defense metabolites, and their production is often induced by herbivory, pathogen attack, and abiotic stresses like drought. nih.govmdpi.comwur.nl

Beyond being a simple defense output, allyl-GSL can function as an internal signal that feeds back into the regulatory system. nih.govnih.gov This feedback loop helps the plant to "measure" its own defense status and adjust its investment in growth versus defense accordingly. frontiersin.org Such regulation prevents the excessive production of costly defense compounds when they are not needed, a key aspect of maintaining fitness in fluctuating environments. oup.com The plant's response to allyl-GSL is also coordinated with nutrient availability, including carbon, sulfur, and nitrogen levels, highlighting the tight linkage between primary metabolism, growth, and defense. frontiersin.org This integration allows the plant to generate a coordinated output, modulating both defense and development to best respond to the specific stress encountered. frontiersin.orgmdpi.com

Allelochemical Interactions and Ecological Dynamics

The influence of this compound extends beyond the internal physiology of the plant, playing a significant role in shaping interactions with other organisms in its environment, particularly other plants.

Plant-Plant Interference and Competition

This compound and its breakdown products function as allelochemicals—compounds released by a plant that affect the growth and development of neighboring plants. encyclopedia.pub This phenomenon, known as allelopathy, is a form of interference competition, where plants directly inhibit each other chemically rather than simply competing for shared resources like light, water, and nutrients. researchgate.netmdpi.combiorxiv.org

Plants from the Brassicaceae family, which commonly produce allyl-GSL, can release glucosinolates and their hydrolysis products (such as isothiocyanates) into the soil through root exudation or the decomposition of plant tissues. encyclopedia.pub These allelochemicals have been shown to inhibit seed germination and suppress the growth of various other plant species. encyclopedia.pub This chemical interference can provide the allelopathic plant with a significant competitive advantage, allowing it to dominate a habitat by creating a zone of inhibition around itself where other plants struggle to grow. mdpi.comgithub.io While separating the effects of allelopathy from resource competition in a natural ecosystem can be challenging, the release of potent bioactive compounds like those derived from allyl-GSL is recognized as an important factor in plant community structure and dynamics. researchgate.net

Interactions with Soil Microorganisms and Microbial Community Composition

This compound (sinigrin) and its breakdown products play a significant role in shaping the composition and function of soil microbial communities. The release of these compounds into the soil, either through root exudation or the decomposition of plant biomass, can have profound effects on the microorganisms inhabiting the rhizosphere and bulk soil. This process, often referred to as biofumigation, involves the enzymatic hydrolysis of glucosinolates by myrosinase upon tissue damage, leading to the formation of volatile and reactive compounds like isothiocyanates (ITCs). plos.orgmdpi.com

Research has shown that both intact this compound and its hydrolysis products can alter soil microbial communities. plos.orgnih.gov Interestingly, the addition of pure this compound to soil can have a more pronounced effect on the bacterial community composition than when it is added along with myrosinase. plos.orgnih.govnih.gov This suggests that the intact glucosinolate itself can be a factor in shaping microbial populations, potentially by serving as a carbon source for certain bacteria, leading to an increase in their relative abundance. plos.org The degradation of this compound in soil is a complex process mediated by both biological and chemical factors. plos.org The primary breakdown products can vary depending on soil type, with nitriles and isothiocyanates being the main compounds formed. plos.orgresearchgate.net For instance, the formation of nitriles is favored by the chemical degradation of this compound and increases with the iron content of the soil. plos.org

The impact of these compounds extends to both pathogenic and beneficial microorganisms. The isothiocyanates released from this compound exhibit antimicrobial and nematicidal properties, which can help to suppress soil-borne pathogens and pests. mdpi.comdntb.gov.ua This makes plants rich in this compound, such as certain Brassica species, valuable for use in biofumigation practices as a more environmentally friendly alternative to chemical pesticides. mdpi.comdntb.gov.ua Beyond pathogen suppression, the breakdown of Brassica biomass can also stimulate beneficial microbial communities that are crucial for nutrient cycling and availability, such as enhancing the levels of sulfur and nitrogen in the soil. dntb.gov.ua However, the influence of allyl isothiocyanate (AITC) on microbial diversity can be complex; for example, it has been observed to reduce the diversity of soil bacteria while stimulating the diversity of the soil fungal community. jmb.or.kr The application of AITC can lead to a decrease in the relative abundance of certain dominant bacteria while increasing others, and similarly affecting various fungal genera. jmb.or.kr This highlights the selective pressure that this compound and its derivatives exert on the soil microbiome.

Co-Evolutionary Dynamics in Plant-Insect Relationships

The interaction between plants producing this compound and the insects that feed on them is a classic example of a co-evolutionary arms race. researchgate.netentomologyjournals.com Plants in the Brassicaceae family have developed the glucosinolate-myrosinase defense system as a potent deterrent against generalist herbivores. researchgate.net When plant tissues are damaged by an insect, myrosinase hydrolyzes glucosinolates, including this compound, to produce toxic isothiocyanates. researchgate.net These compounds are detrimental to many insects, acting as feeding deterrents or being outright toxic. researchgate.netresearchgate.net

However, specialist insects that have co-evolved with these plants have developed sophisticated counter-defenses. researchgate.net For some specialist insects, this compound and other glucosinolates can act as feeding stimulants and cues for identifying suitable host plants. researchgate.netnih.gov These insects have evolved mechanisms to overcome the "mustard oil bomb." researchgate.net One such strategy is the sequestration of intact glucosinolates, preventing their hydrolysis into toxic byproducts. researchgate.net For example, some flea beetles sequester glucosinolates from their host plants and use these compounds for their own defense against predators. researchgate.net Another key adaptation seen in some butterflies, like those of the Pierinae subfamily, is the possession of a gut protein called nitrile-specifier protein (NSP). pnas.org This protein interacts with the plant's myrosinase and redirects the breakdown of glucosinolates toward the formation of less toxic nitriles instead of the highly toxic isothiocyanates. pnas.org

This dynamic creates a complex selection pressure. If a plant's glucosinolate levels are too high, it may deter generalist herbivores but become highly susceptible to adapted specialists. researchgate.net Conversely, if the levels are too low, the plant may be overrun by generalists. researchgate.net This leads to an optimal level of constitutive defense in plants. researchgate.net The evolutionary trajectory is further complicated by the fact that insects are highly adaptable. researchgate.net The development of resistance to these plant defenses can be polygenic, involving multiple genes and even gene amplification events. researchgate.net Furthermore, symbiotic relationships with gut microbes can also play a role in detoxifying plant secondary metabolites, allowing insects to feed on chemically defended plants. researchgate.net

Role in Plant Invasiveness in Novel Habitats

This compound and its derivatives can be a key factor in the success of invasive plant species, particularly those from the Brassicaceae family, when introduced to new environments. researchgate.net The "novel weapons hypothesis" suggests that invasive species may succeed because native species in the new habitat have not evolved defenses against their unique chemical compounds. Glucosinolates, including this compound, can function as such novel weapons. researchgate.net

The allelopathic effects of this compound and its breakdown products can suppress the growth of neighboring native plants. researchgate.net This can occur through various mechanisms, including the disruption of mutualistic relationships between native plants and mycorrhizal fungi. researchgate.net By inhibiting the growth of competitors, invasive plants containing this compound can more easily establish and dominate a new area.

Furthermore, the defensive properties of this compound that deter herbivores in their native range can be particularly effective against herbivores in the introduced range that have no prior evolutionary exposure to these compounds. frontiersin.org This release from herbivore pressure can allow the invasive plant to allocate more resources to growth and reproduction, further enhancing its competitive ability and invasiveness. frontiersin.org

However, the role of this compound in plant invasiveness is not always straightforward. For some native insects, an invasive plant producing high concentrations of a familiar but potent deterrent like this compound (sinigrin) can act as an "evolutionary trap." researchgate.net For instance, a native butterfly might be attracted to lay its eggs on an invasive mustard, but the resulting larvae are unable to feed and survive due to the high concentration of the deterrent, leading to population declines. researchgate.netmdpi.comresearchgate.net The success of an invasive species often depends on a combination of traits, and the chemical defense provided by this compound is one important component in the complex web of interactions that determine a plant's ability to thrive in a novel habitat. researchgate.netmdpi.com

Advanced Methodologies for Allylglucosinolate Research

Analytical Chemistry Techniques for Glucosinolate Analysis

Modern analytical chemistry provides a powerful toolkit for the comprehensive study of glucosinolates. The choice of method often depends on whether the goal is to analyze the intact glucosinolate, its desulfated form, or its volatile and non-volatile hydrolysis products.

Chromatography is a cornerstone of chemical separation and analysis, and it is the most widely applied technique for glucosinolate research. researchgate.net These methods separate components from a mixture for subsequent identification and quantification.

High-Performance Liquid Chromatography (HPLC) is a fundamental technique for glucosinolate analysis. mdpi.com It separates compounds based on their passage through a column packed with a stationary phase. measurlabs.com For glucosinolate analysis, a common approach involves an enzymatic desulfation step prior to analysis, as this reduces the polarity of the molecules, allowing for better separation on reverse-phase (RP) columns. researchgate.net

The Diode-Array Detector (DAD), also known as a Photo-Diode Array (PDA) detector, enhances the capability of HPLC by measuring absorbance across a wide spectrum of UV-Vis wavelengths simultaneously. scioninstruments.com This provides a complete absorption spectrum for each compound as it elutes from the column, which aids in identification and peak purity assessment. scioninstruments.compan.olsztyn.pl The analysis of desulfated glucosinolates is typically monitored at a wavelength of around 229 nm. researchgate.net HPLC-DAD is valued as a robust and relatively straightforward method for quantifying known components in food and pharmaceutical products. measurlabs.com

Table 1: Typical Parameters for HPLC-DAD Analysis of Desulfo-Allylglucosinolate

| Parameter | Description | Finding/Example | Citation |

| Analyte | The form of the glucosinolate being analyzed. | Desulfo-glucosinolates are typically analyzed to improve chromatographic separation. | researchgate.net |

| Column | The stationary phase used for separation. | A Reverse-Phase C18 column is commonly used. | plos.org |

| Detection | The method used for quantification after separation. | UV absorbance is measured, often with a Diode-Array Detector (DAD). | researchgate.net |

| Wavelength | The specific UV wavelength used for quantification. | Quantification is typically performed at 229 nm for desulfoglucosinolates. | researchgate.net |

| Internal Standard | A reference compound added to samples for accurate quantification. | Glucotropaeolin or p-hydroxybenzylglucosinolate are often used. | tandfonline.com |

Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version (LC-MS/MS) represent one of the most powerful and widely used approaches for glucosinolate analysis. creative-proteomics.comnih.gov This technique combines the superior separation capabilities of liquid chromatography with the high sensitivity and specificity of mass spectrometry, which separates ions based on their mass-to-charge ratio (m/z). researchgate.netwikipedia.org

A key advantage of LC-MS is its ability to analyze intact glucosinolates directly, eliminating the need for the potentially incomplete and time-consuming desulfation step. mdpi.comwur.nl LC-MS/MS, or tandem mass spectrometry, provides even greater specificity by selecting a precursor ion (the intact molecule), fragmenting it, and then analyzing the resulting product ions. nih.gov This process, often performed in Multiple Reaction Monitoring (MRM) mode, is exceptionally sensitive and allows for accurate quantification even in highly complex biological matrices like plant extracts. researchgate.net This makes it an invaluable tool for both identifying unknown glucosinolates and for the precise quantification of known ones, such as allylglucosinolate. mdpi.comresearchgate.net

Table 2: Example LC-MS/MS Parameters for Intact this compound (Sinigrin) Analysis

| Parameter | Ion Type | Characteristic m/z | Purpose | Citation |

| Precursor Ion | [M-H]⁻ | 358 | Selected in the first mass spectrometer (Q1) for isolation. Represents the deprotonated intact this compound molecule. | nih.gov |

| Product Ion 1 | [SO₄]⁻ | 97 | A characteristic fragment ion generated by collision-induced dissociation, corresponding to the sulfate (B86663) group. Used for quantification. | researchgate.net |

| Product Ion 2 | [M-H-C₆H₁₀O₅]⁻ | 196 | Another fragment resulting from the loss of the glucose moiety. Used for confirmation. | nih.gov |

| Product Ion 3 | [S-C-N-OH]⁻ | 75 | A common fragment found in the mass spectra of many glucosinolates. | researchgate.net |

Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for analyzing volatile and semi-volatile compounds. wikipedia.org In the context of this compound research, this method is not used to detect the intact glucosinolate, which is non-volatile. Instead, it is expertly applied to identify and quantify the volatile breakdown products that are formed when the plant tissue is damaged, leading to enzymatic hydrolysis by myrosinase. plos.org

The primary volatile product of this compound hydrolysis is allyl isothiocyanate (AITC), the compound responsible for the pungent flavor of mustard and wasabi. creative-proteomics.comucanr.edu Other volatile products can include allyl cyanide. plos.org For analysis, these volatile compounds are typically extracted from the sample using a solvent or collected from the headspace and then injected into the gas chromatograph. The GC separates the individual volatile compounds, which are then identified by the mass spectrometer based on their unique mass spectra and fragmentation patterns. plos.orgwikipedia.org

Table 3: Key Volatile Hydrolysis Products of this compound Identified by GC-MS

| Compound | Chemical Formula | Common Name | Role in Analysis | Citation |

| Allyl isothiocyanate | C₄H₅NS | AITC | The major, pungent volatile product formed via myrosinase activity. Its presence is an indicator of this compound. | plos.orgcreative-proteomics.com |

| Allyl cyanide | C₄H₅N | Allylnitrile | A secondary hydrolysis product, formed under specific conditions (e.g., presence of specifier proteins). | plos.org |

| Diallyl sulfide | C₆H₁₀S | - | A thermal degradation product that can form from allyl isothiocyanate during processing or analysis at high temperatures. | ucanr.edu |

| Diallyl disulfide | C₆H₁₀S₂ | - | Another thermal degradation product of allyl isothiocyanate. | ucanr.edu |

Capillary Electrophoresis (CE) is a high-resolution separation technique that utilizes an electric field to separate compounds based on their size and charge within a narrow capillary tube. nih.gov CE has emerged as a powerful analytical tool for glucosinolate analysis due to its high efficiency, low sample volume requirements, and rapid analysis times. mdpi.com

The technique is well-suited for analyzing charged, ionic compounds like intact glucosinolates without requiring derivatization. scite.ai A variant of the method, Micellar Electrokinetic Capillary Chromatography (MECC), incorporates micelles into the running buffer, which allows for the separation of neutral degradation products (like isothiocyanates) alongside the charged glucosinolates. gcirc.orgnih.gov Coupling CE with mass spectrometry (CE-MS) further enhances its power, providing both separation and definitive identification of a broad series of glucosinolates in crude plant extracts with minimal interference from the sample matrix. scite.ai

Enzyme-Linked Immunosorbent Assay (ELISA) is a plate-based assay technique designed for detecting and quantifying substances such as proteins, peptides, and other molecules. pacificbiolabs.com The technique relies on the highly specific binding between an antibody and its corresponding antigen. nih.gov For glucosinolate analysis, polyclonal or monoclonal antibodies can be raised that recognize a common structural feature of the glucosinolate family or specific side chains.

ELISA methods are typically designed in a competitive format for small molecules like glucosinolates. pacificbiolabs.com These assays are known for their high sensitivity and high throughput, making them suitable for screening large numbers of samples. nih.gov However, while reports on ELISA for glucosinolate analysis exist, they are less common in recent literature compared to chromatography-based methods. rsc.org This may be due to potential cross-reactivity between different glucosinolates, which can limit the specificity required for profiling individual compounds compared to the definitive structural information provided by mass spectrometry. rsc.org

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Sample Preparation Strategies for Glucosinolate Extraction and Purification

The accurate analysis of glucosinolates like this compound is highly dependent on the initial sample preparation, which involves extraction and purification. The primary goal is to efficiently isolate these compounds while preventing their degradation by the endogenous enzyme myrosinase. mdpi.comwhiterose.ac.uk

Several methods have been developed and refined for this purpose. A widely used technique involves extracting glucosinolates from plant material using a methanol-water mixture, often at elevated temperatures, to inactivate myrosinase. nih.gov Cold methanol (B129727) extraction has also been proven effective, in some cases showing better preservation of glucosinolate concentrations. mdpi.comwhiterose.ac.ukresearchgate.net For instance, studies have shown that 80% cold methanol can be as effective or even more so than boiling methanol for extracting glucosinolates from various Brassica species. whiterose.ac.uk The choice of solvent is critical, with hydroalcoholic mixtures showing enhanced extraction yields. mdpi.com

Following extraction, purification is typically achieved using ion-exchange chromatography. nih.gov A common method involves applying the extract to a column containing an ion-exchange resin, such as cross-linked dextran (B179266) gel (e.g., Sephadex G-25), to separate the glucosinolates from other plant compounds. whiterose.ac.uknih.gov More recently, a simplified method using a dimethylaminopropyl (DEA)-based weak anion exchange solid-phase extraction (SPE) cartridge has been proposed as a more efficient alternative to self-packed ion-exchange columns. researchgate.net

A key step in many analytical protocols for glucosinolates is desulfation, where the sulfate group is enzymatically removed by sulfatase. nih.govcreative-proteomics.com This converts the glucosinolates into their desulfo-counterparts, which are more amenable to analysis by techniques like High-Performance Liquid Chromatography (HPLC). mdpi.comnih.gov However, incomplete desulfation can be a source of variability in the results. preprints.org

Lyophilization, or freeze-drying, of plant tissue is a common practice to facilitate disruption and storage. whiterose.ac.uk However, it has been noted that this process can lead to a reduction in the final measured glucosinolate concentrations. Extracting from frozen, wet tissue directly in cold 80% methanol has been suggested as a more effective alternative. whiterose.ac.uk

The table below summarizes common techniques used in the extraction and purification of glucosinolates.

| Step | Method | Description | Key Considerations |

| Extraction | Boiling Methanol/Water | Inactivates myrosinase with heat while extracting glucosinolates. nih.gov | Can potentially cause degradation of some glucosinolates. mdpi.com |

| Cold Methanol/Water | Preserves glucosinolate content by inactivating myrosinase without heat. mdpi.comwhiterose.ac.uk | Shown to be as effective or better than boiling methods for many species. whiterose.ac.uk | |

| Ultrasonic-Assisted Extraction (UAE) | Uses ultrasonic waves to disrupt cell walls and enhance solvent extraction. preprints.org | Can improve extraction efficiency. preprints.org | |

| Purification | Ion-Exchange Chromatography | Separates anionic glucosinolates from other compounds using a charged resin. nih.gov | A crucial step for obtaining a clean sample for analysis. |

| Solid-Phase Extraction (SPE) | A more streamlined approach using pre-packed cartridges for purification. researchgate.net | Offers a simpler and potentially faster alternative to traditional column chromatography. researchgate.net | |

| Enzymatic Treatment | Sulfatase Treatment | Removes the sulfate group to produce desulfoglucosinolates for easier analysis. nih.gov | Incomplete reaction can affect quantification. preprints.org |

Genetic Engineering and Mutagenesis for Functional Studies

Genetic engineering and mutagenesis are powerful tools for investigating the function of genes involved in the this compound pathway. nih.govfrontiersin.org By manipulating the expression of specific genes, researchers can observe the resulting changes in this compound accumulation and plant phenotype.

Site-directed mutagenesis allows for the creation of specific, targeted changes in a gene's DNA sequence. researchgate.netneb.com This can be used to alter the function of an enzyme and study the effect on the biosynthetic pathway. For example, mutations in conserved amino acid residues of enzymes involved in glucosinolate hydrolysis have been used to investigate their catalytic mechanisms. researchgate.net

Random mutagenesis, induced by chemical mutagens or radiation, can be used to screen for mutants with altered this compound profiles. unimi.it This approach can lead to the identification of novel genes involved in the pathway.

The development of genetically modified plants, such as Arabidopsis thaliana with altered expression of glucosinolate biosynthetic genes, has been instrumental in functional studies. nih.govannualreviews.org For instance, overexpressing or knocking out genes can help to elucidate their specific roles in the pathway. nih.gov Studies using mutants in the glucosinolate biosynthetic pathway have shown that the genes controlling endogenous glucosinolate accumulation also affect how plants respond to externally applied this compound. nih.govfrontiersin.org Furthermore, targeted mutation of glucosinolate transporter genes has been successfully used to reduce the levels of these compounds in the seeds of crop plants like Brassica rapa and Brassica juncea. nih.gov This demonstrates the potential of genetic engineering to modify the chemical composition of plants for agricultural purposes.

These genetic approaches, combined with the analytical and omics techniques described above, provide a robust framework for dissecting the complexities of this compound metabolism and its role in plant biology.

Biotechnological and Agricultural Research Implications

Genetic Manipulation of Allylglucosinolate Content in Plants

The concentration and type of glucosinolates, including this compound, can be modified through genetic engineering, offering a pathway to developing crops with desired traits. frontiersin.org This manipulation hinges on a deep understanding of the glucosinolate biosynthetic pathways.

Researchers have developed several strategies to either increase or decrease glucosinolate levels in plants, depending on the agricultural goal. For instance, higher levels are desirable for enhancing pest resistance, while lower levels in seeds can be preferable for animal feed to reduce bitterness. frontiersin.org

Key strategies include:

Targeting Transcription Factors : The biosynthesis of aliphatic glucosinolates is regulated by specific R2R3-MYB transcription factors, primarily MYB28 and MYB29. researchgate.net Overexpressing these genes can lead to increased accumulation of aliphatic glucosinolates.

Genetic Introgression and Genome Editing : Traditional breeding methods and modern genome-editing tools like CRISPR/Cas9 can be used to modify genes within the glucosinolate biosynthetic pathway. researchgate.net This allows for precise control over the levels of specific glucosinolates.

Manipulating Transporter Genes : Glucosinolate transporters, such as GTR1 and GTR2, are crucial for the distribution of these compounds throughout the plant. mdpi.com Modifying the expression of these transporter genes can alter the accumulation of glucosinolates in specific tissues, like leaves or roots. mdpi.com

Altering Environmental and Hormonal Signals : Glucosinolate levels are not static; they are influenced by environmental cues and hormonal signaling. frontiersin.org Research into how plants modulate glucosinolate accumulation in response to stress can inform strategies for agronomic management. frontiersin.org For example, pest invasion can naturally increase the levels of certain glucosinolates. nih.gov

Beyond simply increasing or decreasing total glucosinolate content, metabolic engineering allows for the creation of novel glucosinolate profiles in plants. This is possible because the enzymes in the later stages of the biosynthesis pathway can act on various substrates. nih.gov

A pivotal step in glucosinolate biosynthesis is the conversion of amino acids to aldoximes, a reaction catalyzed by cytochrome P450 enzymes from the CYP79 family. nih.gov By introducing CYP79 genes from different plant species, researchers can trick the host plant's metabolic machinery into producing new types of glucosinolates. nih.govacs.org For example, expressing a CYP79 from Sorghum bicolor in Arabidopsis thaliana resulted in the production of a novel glucosinolate for that plant. acs.org This approach holds significant potential for designing plants with custom defense profiles tailored to specific pests or with enhanced nutritional properties. nih.gov

Table 1: Genetic Strategies for Modifying Glucosinolate Content This table is interactive. You can sort and filter the data.

| Strategy | Target | Desired Outcome | Reference |

|---|---|---|---|

| Overexpression | Transcription Factors (e.g., MYB28, MYB29) | Enhancement of aliphatic glucosinolate levels | researchgate.net |

| Gene Editing | Biosynthesis Pathway Genes (e.g., GSL-ELONG) | Enhancement or reduction of specific glucosinolates | researchgate.netfrontiersin.org |

| Transporter Manipulation | Glucosinolate Transporters (GTR1, GTR2) | Altered tissue-specific accumulation | mdpi.com |

| Heterologous Expression | CYP79 Family Enzymes | Production of novel glucosinolates | nih.govacs.org |

Strategies for Enhancement or Reduction of Glucosinolate Levels

Application in Crop Protection and Sustainable Agriculture

This compound and its breakdown products are potent natural pesticides, making them valuable tools for sustainable agriculture. nrel.govbayer.com Harnessing these compounds can reduce the reliance on synthetic chemical pesticides, promoting a more eco-friendly approach to farming. uplcorp.comucs.org

A primary goal of glucosinolate research is to develop crop varieties with heightened natural defenses. Numerous studies have established a positive correlation between glucosinolate content and resistance to a wide range of pests and pathogens, including fungi, bacteria, and insects. nih.govbayer.com

By selecting or engineering plant varieties with high levels of specific glucosinolates like this compound, it is possible to create crops that are inherently less susceptible to attack. nih.govbayer.com This "induced resistance" can provide long-lasting protection against a broad spectrum of threats. frontiersin.org However, the relationship is complex; while high glucosinolate levels deter generalist herbivores, they can attract specialist insects that have evolved to tolerate these compounds. researchgate.net Therefore, breeding programs must consider the specific pest pressures of a given agricultural system. nrel.gov

Biofumigation is an agricultural practice that leverages the toxic breakdown products of glucosinolates to suppress soil-borne pests, pathogens, and weeds. bayer.comresearchgate.net The process involves growing glucosinolate-rich plants, often from the Brassica genus, chopping them into fine pieces, and immediately incorporating the fresh biomass into the soil. mdpi.comorgprints.org

Upon tissue disruption, this compound comes into contact with the enzyme myrosinase, which is stored in separate plant cells. srce.hr This enzymatic hydrolysis releases volatile and highly reactive compounds, primarily allyl isothiocyanate. mdpi.comcreative-proteomics.com These isothiocyanates act as a natural fumigant, reducing populations of harmful organisms in the soil. orgprints.org

Indian mustard (Brassica juncea), which is naturally rich in this compound, has proven to be particularly effective for biofumigation. mdpi.com The success of this practice depends on several factors:

Maximizing Biomass : A large volume of plant material is needed to produce effective concentrations of isothiocyanates. orgprints.org

Thorough Maceration : Finely chopping the plant tissue is crucial to ensure maximum interaction between glucosinolates and myrosinase. oregonstate.edu

Immediate Incorporation : The volatile isothiocyanates can be lost to the atmosphere if the chopped biomass is not mixed into the soil quickly. oregonstate.edu

Adequate Soil Moisture : Water is required for the enzymatic reaction, and moist soil helps to retain the volatile compounds. orgprints.orgoregonstate.edu

Biofumigation represents a sustainable alternative to chemical fumigants, contributing to improved soil health and reduced environmental impact. uplcorp.comdntb.gov.ua

Table 2: Factors Influencing Biofumigation Efficacy This table is interactive. You can sort and filter the data. | Factor | Importance | Reason | Reference | | :--- | :--- | :--- | | Crop Choice | High | Species like Brassica juncea have high this compound content, leading to potent isothiocyanate release. | mdpi.com | | Biomass Volume | High | Greater biomass leads to higher concentrations of active compounds in the soil. | orgprints.org | | Maceration | High | Finely chopping plant tissue maximizes enzyme-substrate contact and isothiocyanate production. | oregonstate.edu | | Incorporation Timing | High | Immediate incorporation prevents the loss of volatile isothiocyanates to the atmosphere. | oregonstate.edu | | Soil Moisture | Medium | Water is necessary for the hydrolysis reaction and helps trap the gaseous fumigants in the soil. | orgprints.orgoregonstate.edu | | Soil Temperature | Medium | Optimal temperatures (above 8°C) are needed for the effective movement of volatile compounds through the soil. | orgprints.org |

Developing Plant Varieties with Enhanced Pest and Pathogen Resistance

Investigating Glucosinolate Turnover for Agronomic Benefit

Historically, the glucosinolate-myrosinase system was viewed as a static defense, activated only upon tissue damage. srce.hr However, recent research has focused on "glucosinolate turnover," the continuous synthesis and degradation of these compounds in intact, healthy plant tissues. frontiersin.orgresearchgate.net This dynamic process suggests that glucosinolates may play a more complex regulatory role in plant physiology. frontiersin.orgmdpi.com

Understanding glucosinolate turnover has significant agronomic implications. The balance between synthesis and breakdown influences the constitutive level of chemical defenses available to the plant at any given moment. frontiersin.org Discrepancies found between the expression levels of biosynthesis genes and the actual glucosinolate content in plants suggest that turnover is a key regulatory layer. mdpi.com

By unraveling the mechanisms of glucosinolate turnover, researchers hope to find new ways to optimize plant resource allocation. For a plant, producing defense compounds comes at a metabolic cost, potentially diverting resources from growth. researchgate.net If turnover can be managed, it may be possible to develop crops that maintain a high state of defensive readiness without compromising yield, creating plants that are both productive and resilient. mdpi.com Furthermore, some breakdown products of glucosinolates have been shown to act as signaling molecules, influencing plant growth and development pathways, including those regulated by the hormone auxin. oup.comnih.gov This highlights a feedback loop where defense metabolites can directly modulate plant growth, a crucial area for future agronomic exploitation. frontiersin.orgnih.gov

Research Gaps and Future Directions in Allylglucosinolate Science

Elucidating Uncharacterized Biosynthetic and Turnover Pathways

While the core biosynthetic pathway of glucosinolates is well-studied, several aspects of allylglucosinolate's lifecycle within the plant remain obscure. The regulation of its biosynthesis is known to be controlled by a complex of MYB and bHLH transcription factors, which integrate various signals like the phytohormone jasmonate to upregulate production under stress. uni-koeln.de However, the precise mechanisms governing the flux through the pathway and the specific factors that determine the final concentration of this compound are not fully understood.

Furthermore, the processes of turnover and catabolism in intact plants are largely a black box. frontiersin.org Glucosinolates can be degraded without the action of the myrosinase enzyme, but the pathways and bioactive effects of this process are poorly characterized. plos.orgnih.gov Future research must focus on identifying the enzymes and regulatory networks responsible for the degradation of this compound within plant cells, which is crucial for understanding its physiological role and for metabolic engineering efforts. Additionally, exploring how specific metabolites might provide direct feedback regulation within the plant is a necessary step to uncover the genes and mechanisms that facilitate this control. nih.gov

Identifying Novel Molecular Targets and Signaling Mechanisms

The bioactivity of this compound is primarily attributed to its hydrolysis product, allyl isothiocyanate (AITC). AITC is known to exert its effects by interacting with multiple cellular signaling pathways, modulating processes like oxidative stress, inflammation, and apoptosis. nih.gov In cancer research, AITC has been shown to target pathways like AhR/Nrf2, inhibiting phase I and inducing phase II detoxification enzymes. researchgate.net It can also induce a DNA damage response, leading to cell cycle arrest. oncotarget.com

However, a comprehensive picture of AITC's molecular targets is still incomplete. While it is known to modulate complex defense and growth networks in plants, the specific receptors or sensing mechanisms that perceive AITC or the parent this compound molecule are unknown. nih.gov Identifying these initial molecular targets is a critical research gap. Future studies should aim to uncover the primary binding proteins and the initial signaling cascades that are triggered by this compound and its derivatives in both plants and other organisms. This knowledge is fundamental to understanding its wide-ranging biological effects, from plant defense to potential therapeutic applications. nih.govnih.gov

Deeper Understanding of Environmental and Genetic Influences on Glucosinolate Diversity and Function

The concentration and composition of glucosinolates, including this compound, are highly variable and are influenced by a complex interplay of genetic and environmental factors. acs.orgnih.govnih.gov

Genetic Influences: Natural genetic variation within plant species like Arabidopsis thaliana significantly impacts glucosinolate profiles. elifesciences.org Specific gene loci (GS-Elong, GS-AOP, GS-OH) determine the chemical structure, while a larger set of quantitative trait loci (QTLs) modulate the accumulation levels. elifesciences.orgplos.org However, how this genetic architecture interacts with developmental stages to control the final chemical output needs further investigation. plos.org

Environmental Influences: A host of environmental factors, including temperature, light intensity, water availability, and soil composition, can alter this compound content. acs.orgmaxapress.comtandfonline.com For example, warmer temperatures have been linked to reduced glucosinolate concentrations in some Brassica species, while sulfur availability in the soil can increase levels. maxapress.comtandfonline.com However, responses can be complex and species-dependent, and more research is needed to build predictive models of how specific environmental cues affect this compound accumulation. acs.orgnih.govwikipedia.org

Epigenetic Regulation: A new frontier is the role of epigenetics in regulating glucosinolate biosynthesis. mdpi.com Recent studies suggest that epigenetic mechanisms, such as histone modification, are involved in the jasmonate-mediated induction of glucosinolate synthesis and may play a role in defense priming. uni-koeln.de For instance, the HY5-HDA9 module has been identified as an epigenetic modulator that dampens the light-induced production of certain glucosinolates. oup.com The full extent of epigenetic control over this compound production is an exciting and largely unexplored area. frontiersin.orgmdpi.com

| Factor Category | Specific Factor | Observed Effect on this compound/Total Glucosinolates | Source |

| Genetic | Natural Accession (e.g., Bay-0 vs. Mr-0 in Arabidopsis) | Significant differences in the trajectory of simple nitrile production from glucosinolate breakdown during development. nih.gov | nih.gov |

| Genetic | Gene Loci (e.g., GSL-AOP, GSL-Elong) | Control the chemical structure and create distinct chemotypes. elifesciences.org | elifesciences.org |

| Environmental | Pest Attack (Lepidopterous pests) | Decreased total glucosinolate content, including sinigrin (B192396), in damaged leaves compared to undamaged ones. acs.orgnih.gov | acs.orgnih.gov |

| Environmental | Temperature | Reduced growth temperatures can significantly increase sinigrin content in kale. maxapress.com | maxapress.com |

| Environmental | Soil Sulfur | Increased sulfur content in soil can lead to higher levels of glucosinolates like sinigrin. tandfonline.com | tandfonline.com |

| Epigenetic | Histone Deacetylase (e.g., HDA9) | Mutants show higher daytime glucosinolate content, suggesting HDA9 suppresses biosynthesis. oup.com | oup.com |

Advanced Methodological Development for In Situ Analysis

Understanding the precise role of this compound requires knowing its exact location within plant tissues at a cellular level. Traditional methods often rely on extraction from bulk tissue, which loses spatial information. nih.gov There is a critical need for advanced methods that allow for in situ analysis.

Matrix-assisted laser desorption/ionization mass spectrometry imaging (MALDI-MSI) has emerged as a powerful technique for mapping the distribution of glucosinolates directly on plant tissues. nih.govnih.gov Studies using MALDI-MSI have revealed that glucosinolates are not uniformly distributed, but are concentrated in specific areas like the midrib and periphery of leaves, and in specialized S-cells adjacent to the phloem. nih.govnih.gov This technology has demonstrated high potential for understanding the cell-specific compartmentation of these metabolites. nih.gov

Future development should focus on improving the resolution and sensitivity of these imaging techniques. frontiersin.orgcore.ac.uk Furthermore, developing novel tools like FRET-based biosensors could enable real-time, dynamic monitoring of this compound concentrations and turnover within living cells, providing unprecedented insights into its regulation and function.

Unraveling Complex Multi-Trophic Interactions Mediated by this compound in Ecosystems

This compound and its breakdown products are key chemical mediators in complex ecological networks that span multiple trophic levels. wikipedia.org They influence the interactions between plants, the herbivores that consume them, and the natural enemies (predators and parasitoids) of those herbivores. wur.nlresearchgate.net

The release of AITC upon tissue damage can deter generalist herbivores, while specialist herbivores may use it as a cue to locate their host plants. wur.nl These same volatile compounds can be used by parasitoids to locate their herbivorous hosts. wur.nltandfonline.com However, the full complexity of these interactions is far from understood. For example, AITC can also have negative effects on beneficial organisms, such as entomopathogenic fungi used in biological control, which adds another layer to the interaction web. tandfonline.com

A significant research gap exists in understanding the below-ground effects. This compound and its derivatives can leach into the soil, where they significantly impact the soil microbial community. plos.orgnih.govresearchgate.net Studies have shown that these compounds can cause a profound decrease in microbial biodiversity, affecting both pathogenic and beneficial fungi. researchgate.net The long-term consequences of these shifts in the soil microbiome for plant health and ecosystem functioning require extensive investigation. researchgate.netjst.go.jp

Optimizing Biotechnological and Agricultural Applications

The defensive properties of this compound offer significant potential for agricultural applications, primarily through a process called biofumigation. plos.orgnih.gov This process involves incorporating Brassica plant matter, rich in glucosinolates, into the soil to release isothiocyanates that can suppress soil-borne pests and pathogens. oregonstate.edumdpi.com Allyl isothiocyanate, released from sinigrin-rich plants like Brassica juncea, has shown potent biocidal properties against nematodes and other pests. mdpi.commdpi.com

However, the efficacy of biofumigation can be inconsistent in field conditions, influenced by factors like soil type, moisture, and microbial activity. mdpi.com A major research goal is to optimize this process for consistent and reliable pest control. This involves selecting and breeding Brassica cultivars with optimal this compound profiles and developing best practices for incorporation to maximize AITC release and persistence in the soil. oregonstate.edu Furthermore, metabolic engineering to enhance this compound production in crops could create varieties with improved intrinsic pest resistance, reducing the need for synthetic pesticides. Understanding the complex genetic regulation is key to achieving this. usda.gov

Q & A

Q. What are the primary enzymatic and non-enzymatic pathways for allylglucosinolate breakdown, and how do they influence product profiles?

this compound undergoes hydrolysis via myrosinase enzymes, yielding an unstable aglucone intermediate. The aglucone spontaneously rearranges into isothiocyanates (e.g., allyl isothiocyanate) under neutral conditions . In the presence of specifier proteins (e.g., thiocyanate-forming proteins or epithiospecifier proteins), alternative products like thiocyanates, epithionitriles, or simple nitriles form. For example, Fe²⁺-bound TaTFP (thiocyanate-forming protein) stabilizes specific aglucone conformations, promoting thiocyanate formation . Non-enzymatic pathways (e.g., autolysis in crushed plant tissues) can also generate nitriles under acidic conditions . Methodological Insight : Use in vitro assays with purified myrosinase and specifier proteins under controlled pH and cofactor conditions (e.g., Fe²⁺ supplementation) to isolate pathways. Monitor products via HPLC or GC-MS .

Q. How do experimental variables (pH, Fe²⁺ concentration, enzyme isoforms) affect the hydrolysis products of this compound?

- pH : Acidic conditions favor nitrile formation, while neutral to alkaline conditions promote isothiocyanates .

- Fe²⁺ : Specifier proteins like TaTFP require Fe²⁺ as a cofactor to stabilize active-site conformations. For example, 0.01 mM Fe²⁺ increases thiocyanate yield by 30% in TaTFP assays .

- Enzyme Isoforms : Myrosinase isoforms (e.g., TGG1 vs. TGG2 in Arabidopsis) exhibit distinct kinetic properties, altering hydrolysis rates .

Methodological Insight : Systematically vary pH (4–9), Fe²⁺ concentrations (0–1 mM), and enzyme sources (e.g., recombinant vs. plant-extracted myrosinase) to map product profiles. Include metal chelators (e.g., EDTA) as negative controls .

Q. What analytical methods are most effective for quantifying this compound and its hydrolysis products in plant tissues?

- Desulfation followed by HPLC-UV : Desulfate glucosinolates using anion-exchange columns, then quantify via reverse-phase HPLC with UV detection (229 nm) .

- GC-MS for Volatiles : Capture allyl isothiocyanate and nitriles via headspace sampling or solvent extraction .

Methodological Insight : Validate methods with internal standards (e.g., sinigrin for glucosinolates) and spike-recovery tests to account for matrix effects in plant extracts .

Advanced Research Questions

Q. What structural features of specifier proteins determine product specificity during this compound hydrolysis?

The 3L2 and 4L2 loops in specifier proteins (e.g., TaTFP) govern substrate binding. For instance, the L151-N152-A153 triplet in TaTFP’s 3L2 loop is critical for thiocyanate formation, while AtNSP3’s shorter loops limit conformational stability, favoring nitriles . Mutagenesis studies show that replacing TaTFP’s 3L2 loop with AtNSP3 sequences abolishes thiocyanate activity . Methodological Insight : Use homology modeling (e.g., SWISS-MODEL) and site-directed mutagenesis to test loop-function relationships. Pair with molecular dynamics simulations to predict conformational changes .

Q. How can researchers resolve contradictory findings regarding specifier protein activity in this compound hydrolysis?

Contradictions often arise from differences in enzyme purity, Fe²⁺ availability, or aglucone stability. For example, Gumz et al. (2015) observed no TaTFP activity with this compound due to impaired aglucone binding in their assay conditions . Methodological Insight :

Q. What experimental strategies can track the interconversion of this compound with related glucosinolates in planta?

Stable isotope labeling (e.g., ¹³C-phenylalanine) or radiotracer studies (³⁵S) can trace biosynthetic fluxes. For example, Tropaeolum majus converts 3-methylsulfinylpropylglucosinolate to this compound via sulfinyl group removal . Methodological Insight : Combine isotope tracing with LC-MS/MS to monitor metabolic intermediates. Use CRISPR-edited plant lines to knockout specific biosynthetic enzymes (e.g., sulfotransferases) .

Q. How do in vivo and in vitro hydrolysis outcomes of this compound differ, and what factors drive these discrepancies?

In vivo, compartmentalization (e.g., myrosinase in idioblasts vs. glucosinolates in vacuoles) limits spontaneous hydrolysis. In vitro, uncontrolled pH and enzyme-substrate mixing skew product ratios. For instance, autolysis in crushed seeds yields more nitriles than intact tissue assays . Methodological Insight : Compare intact tissue microsections (via cryo-fixation and microscopy) with homogenized extracts. Use compartment-specific fluorescent probes (e.g., pH-sensitive dyes) .

Tables for Key Experimental Parameters

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.